molecular formula C26H36O8 B1208993 Phorbol-12,13-dipropionate CAS No. 51821-33-1

Phorbol-12,13-dipropionate

Cat. No.: B1208993
CAS No.: 51821-33-1
M. Wt: 476.6 g/mol
InChI Key: LMLOFRDITXUVHZ-BPNNYVJBSA-N
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Description

Overview of Phorbol (B1677699) Esters as Probes for Cellular Processes

Phorbol esters, including Phorbol-12,13-dipropionate, are powerful pharmacological agents used to investigate a variety of cellular functions. biologists.com Their primary mechanism of action involves the activation of protein kinase C (PKC), a crucial enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. ucsd.eduontosight.ai By mimicking the natural PKC activator, diacylglycerol (DAG), phorbol esters can potently and persistently activate this enzyme, allowing researchers to dissect the downstream effects of PKC activation. ucsd.eduroyalsocietypublishing.org This property makes them essential tools for studying processes like tumor promotion, inflammation, and neuronal excitability. wikipedia.orgbiologists.com

The lipophilic nature of phorbol esters allows them to readily cross cell membranes, where they bind to the C1 domain of PKC. biologists.comnih.gov This binding event induces a conformational change in the enzyme, leading to its activation. nih.gov Researchers have also developed fluorescently-labeled phorbol esters to visualize and study the dynamics of PKC-membrane interactions in living cells. nih.govresearchgate.net

Historical Context of this compound within Tigliane (B1223011) Diterpene Research

The study of tigliane diterpenes dates back to the isolation of phorbol from croton oil in 1934. wikipedia.org Croton oil, derived from the seeds of Croton tiglium, has a long history of use in traditional medicine. wikipedia.org The complex structure of phorbol was not fully elucidated until 1967. wikipedia.org This discovery paved the way for extensive research into the biological activities of its various esters.

This compound is one of many phorbol esters that have been isolated or synthesized and subsequently studied. Research in the early 1980s demonstrated the specific binding of radiolabeled this compound to epidermal fractions, providing a method to screen for compounds with similar tumor-promoting or irritant activities. nih.gov The synthesis of various phorbol esters, including this compound, has been a significant focus of organic chemistry, driven by the need for these compounds in biological research. nih.govresearchgate.net

Significance of this compound as a Research Agent

This compound serves as a crucial research agent due to its ability to potently activate PKC. This activation triggers a cascade of downstream signaling events, making it a valuable tool for a wide range of biomedical research applications.

Key Research Applications of Phorbol Esters like this compound:

Research AreaApplication
Oncology Studying tumor promotion and the mechanisms of carcinogenesis. wikipedia.orgucsd.edu
Immunology Stimulating T-cell activation, proliferation, and cytokine production. wikipedia.org
Neuroscience Investigating neuronal excitability and the release of neurotransmitters. biologists.comnih.gov
Cell Biology Elucidating signal transduction pathways and the role of Protein Kinase C. ucsd.eduroyalsocietypublishing.org

Studies have utilized this compound and its close analog, Phorbol-12,13-dibutyrate (PDBu), to investigate various cellular responses. For instance, PDBu has been shown to enhance the release of neuromessengers from brain slices and improve the quality of cytogenetic preparations in lymphoid malignancies. nih.govnih.gov While less potent than the commonly used 12-O-tetradecanoylphorbol-13-acetate (TPA), PDBu exhibits less nonspecific binding and is more easily washed out of cell cultures, offering advantages in certain experimental contexts. cellsignal.com The ability to inhibit the specific binding of [3H]this compound has been used to categorize compounds based on their irritant and tumor-promoting potential. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51821-33-1

Molecular Formula

C26H36O8

Molecular Weight

476.6 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-propanoyloxy-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] propanoate

InChI

InChI=1S/C26H36O8/c1-7-18(28)33-22-14(4)25(32)16(20-23(5,6)26(20,22)34-19(29)8-2)10-15(12-27)11-24(31)17(25)9-13(3)21(24)30/h9-10,14,16-17,20,22,27,31-32H,7-8,11-12H2,1-6H3/t14-,16+,17-,20-,22-,24-,25-,26-/m1/s1

InChI Key

LMLOFRDITXUVHZ-BPNNYVJBSA-N

SMILES

CCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CC)O)C

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CC)O)C

Canonical SMILES

CCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CC)O)C

Other CAS No.

51821-33-1

Synonyms

phorbol-12,13-dipropionate

Origin of Product

United States

Molecular Mechanisms of Action

Protein Kinase C (PKC) Interaction and Activation

The most well-documented molecular targets of phorbol (B1677699) esters, including Phorbol-12,13-dipropionate, are the protein kinase C (PKC) isozymes. wikipedia.orgembl.de PKCs are a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, such as proliferation, differentiation, apoptosis, and inflammation. wikipedia.orgyoutube.com The activation of PKC by phorbol esters like this compound is a key tool for researchers studying these fundamental cellular pathways. wikipedia.orgnih.gov

Specificity Towards PKC Isoforms

The PKC family is composed of various isoforms, which are categorized into three main groups based on their activation requirements: classical (cPKC), novel (nPKC), and atypical (aPKC). Phorbol esters, including this compound, primarily activate the classical (α, β, γ) and novel (δ, ε, η, θ) isoforms. nih.govrndsystems.com This specificity is conferred by the C1 domain, which is the binding site for both DAG and phorbol esters. embl.denih.gov Classical PKCs require both calcium and DAG (or a phorbol ester) for their activation, while novel PKCs are calcium-independent but still responsive to DAG or phorbol esters. nih.gov In contrast, atypical PKCs (ζ, ι/λ) lack a typical C1 domain that binds DAG or phorbol esters and are therefore not directly activated by these compounds. nih.govrndsystems.com The differential activation of PKC isoforms allows for a diverse range of cellular responses to a single signaling molecule. nih.gov

Table 1: PKC Isoform Specificity of Phorbol Esters

PKC ClassIsoformsPhorbol Ester ActivationCalcium Dependence
Classical (cPKC) α, βI, βII, γYesYes
Novel (nPKC) δ, ε, η, θYesNo
Atypical (aPKC) ζ, ι/λNoNo

Mechanistic Analogy to Diacylglycerol (DAG) Functionality

This compound functions as a structural and functional mimic of the endogenous signaling molecule diacylglycerol (DAG). wikipedia.orgembl.de In physiological signaling, DAG is produced at the cell membrane from the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). youtube.comyoutube.com This generation of DAG, alongside inositol (B14025) trisphosphate (IP3), is a central event in signal transduction. youtube.comyoutube.com DAG recruits PKC to the cell membrane and activates it. wikipedia.org this compound, due to its structural resemblance to DAG, can bind to the same C1 domain on PKC and elicit a similar response. wikipedia.org A critical difference is the metabolic stability of phorbol esters; unlike DAG, which is rapidly degraded, phorbol esters are metabolized much more slowly, leading to prolonged and sustained activation of PKC. wikipedia.orgyoutube.com

Allosteric Modulation and Conformational Changes in PKC

The binding of this compound to the C1 domain of PKC is a form of allosteric modulation that induces significant conformational changes in the enzyme. nih.gov In its inactive state, a pseudosubstrate region within the regulatory domain of PKC occupies the active site of the catalytic domain, preventing it from phosphorylating substrates. nih.gov The binding of this compound to the C1 domain, along with membrane phospholipids, causes the enzyme to translocate to the cell membrane. nih.govpancreapedia.org This interaction relieves the autoinhibition by the pseudosubstrate, exposing the catalytic site and allowing PKC to phosphorylate its target proteins, thereby propagating downstream signaling pathways. nih.gov

Engagement with Non-PKC C1 Domain-Containing Proteins

While PKC is a major target, it is not the only protein family that binds phorbol esters. The C1 domain is present in a variety of other signaling proteins, and these non-PKC targets can also be activated by this compound. nih.govcellsignal.comnih.gov This broadens the spectrum of cellular effects induced by phorbol esters.

Binding to Chimaerins

Chimaerins are a family of Rac GTPase-activating proteins (GAPs) that possess a C1 domain with high homology to that of PKC. nih.govnih.gov This C1 domain allows them to bind to DAG and phorbol esters with high affinity. nih.gov Upon binding this compound, chimaerins translocate from the cytosol to cellular membranes, a process analogous to PKC activation. nih.gov As Rac-GAPs, chimaerins play a role in regulating the actin cytoskeleton and other cellular processes by inactivating the small GTPase Rac. uniprot.org The interaction with chimaerins represents a PKC-independent signaling pathway activated by phorbol esters. nih.govcellsignal.com

Interaction with RasGRP

Another significant class of non-PKC phorbol ester receptors is the Ras guanyl nucleotide-releasing protein (RasGRP) family. nih.govnih.gov RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Ras and Rap, which are key regulators of cell proliferation and differentiation. nih.govnih.gov Similar to PKC and chimaerins, RasGRP proteins contain a C1 domain that binds to DAG and phorbol esters. nih.govresearchgate.net This binding recruits RasGRP to cellular membranes, where it can activate Ras. nih.govnih.gov This provides a direct, PKC-independent link between phorbol ester stimulation and the activation of the Ras-MAPK pathway. nih.govresearchgate.net Studies have shown that phorbol esters induce the translocation of RasGRP to membranes and activate its exchange activity in cells. nih.govnih.gov

Table 2: Key Non-PKC C1 Domain-Containing Proteins Targeted by Phorbol Esters

Protein FamilyFunctionConsequence of Phorbol Ester Binding
Chimaerins Rac GTPase-activating proteins (GAPs)Translocation to membranes and regulation of Rac signaling.
RasGRP Ras/Rap guanine nucleotide exchange factors (GEFs)Recruitment to membranes and activation of the Ras signaling pathway.

Association with Munc-13

This compound, as a member of the phorbol ester family, is recognized as a potent activator of Munc-13 proteins, which are essential for the priming of synaptic vesicles for neurotransmitter release. biologists.comoup.com The primary site of interaction for phorbol esters on Munc-13 is the C1 domain, a region that is also responsive to the endogenous second messenger diacylglycerol (DAG). nih.govaacrjournals.org This binding event is a critical step in the potentiation of neurotransmitter release at synapses. oup.com

The association of phorbol esters with the Munc-13 C1 domain induces a conformational change in the protein, which is thought to relieve an autoinhibitory constraint, thereby promoting the transition of Munc-13 to its active state. nih.gov This activation enhances the fusion probability of readily releasable vesicles, a key mechanism in synaptic plasticity. oup.com Studies utilizing genetically modified mice with a point mutation in the Munc-13-1 C1 domain (Munc13-1H567K), which abolishes phorbol ester and DAG binding, have demonstrated the critical role of this interaction in the potentiation of both evoked and spontaneous neurotransmitter release. oup.comoup.com These findings establish Munc-13 as a primary presynaptic target for phorbol esters, acting in concert with or parallel to Protein Kinase C (PKC) to regulate synaptic efficacy. biologists.comoup.com

The interaction between phorbol esters and different Munc-13 isoforms can lead to varied functional outcomes. For instance, in adrenal chromaffin cells, phorbol ester activation of ubMunc13-2 has a stimulatory effect on dense-core vesicle secretion, while its interaction with Munc13-1 can be inhibitory. mdpi.comnih.gov This highlights the complexity of phorbol ester-mediated regulation of exocytosis, which is dependent on the specific Munc-13 paralogs expressed in a given cell type.

Key Proteins in Phorbol Ester-Munc-13 InteractionFunctionRelevant Findings
Munc13-1 A presynaptic protein crucial for synaptic vesicle priming and neurotransmitter release. biologists.comoup.comActs as a high-affinity receptor for phorbol esters, mediating the enhancement of transmitter release. biologists.com The H567K mutation, which prevents phorbol ester binding, confirms its role in synaptic potentiation. oup.comnih.gov
ubMunc13-2 A paralog of Munc13-1 involved in the release of hormones from dense-core vesicles. mdpi.comPhorbol ester activation of ubMunc13-2 stimulates secretion in adrenal chromaffin cells, indicating isoform-specific effects. mdpi.comnih.gov
Protein Kinase C (PKC) A family of serine/threonine kinases also activated by phorbol esters and DAG.Often acts in parallel with Munc-13 to regulate neurotransmitter release, though Munc-13 can also mediate phorbol ester effects independently of PKC. oup.comoup.com

Initiation of Downstream Signaling Cascades

The binding of this compound to its cellular receptors, primarily PKC and Munc-13, triggers a cascade of downstream signaling events that profoundly impact cellular function. These cascades involve a complex interplay of phosphorylation events and the activation of key transcription factors.

Direct and Indirect Phosphorylation Events

A primary consequence of this compound action is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of substrate proteins, thereby altering their activity and function. biologists.com The pattern of protein phosphorylation can vary significantly between different cell types and can lead to diverse cellular outcomes, such as cell growth acceleration or inhibition. nih.gov

Direct phosphorylation by activated PKC targets a wide array of cellular proteins. For example, in various cell types, phorbol esters have been shown to stimulate the phosphorylation of the Na+-K+ ATPase, leading to its inhibition. sigmaaldrich.com Furthermore, downstream targets of PKC, such as p44/42 MAPK (Erk1/2) and MARCKS, are also phosphorylated following phorbol ester treatment. cellsignal.com

Indirectly, phorbol ester treatment can lead to the activation of other kinase cascades. For instance, in human aortic smooth muscle cells, phorbol 12-myristate 13-acetate (PMA) activates PDE4D5, a cAMP phosphodiesterase, through a pathway involving extracellular signal-regulated kinase (ERK). nih.gov In differentiated Caco-2 cells, PMA independently activates both ERK1/2 and p38 MAPK, indicating the initiation of multiple parallel phosphorylation cascades. nih.gov The differential phosphorylation of specific proteins, such as those in the molecular weight range of 17,000-20,000, has been linked to the growth-inhibitory effects of phorbol esters in certain cancer cell lines. nih.gov

Phosphorylated ProteinCellular ContextFunctional Consequence of Phosphorylation
p44/42 MAPK (Erk1/2) HeLa cells, Human Aortic Smooth Muscle CellsActivation of downstream signaling pathways. cellsignal.comnih.gov
Na+-K+ ATPase GeneralInhibition of its ion-pumping activity. sigmaaldrich.com
Retinoblastoma protein (pRb) Vascular smooth muscle cellsInhibition of phosphorylation, contributing to cell cycle arrest. nih.gov
Myosin light chain VariousPhosphorylation can be affected, but its role in phorbol ester-induced effects varies. nih.gov
PDE4D5 Human Aortic Smooth Muscle CellsActivation via a PKA-mediated, ERK-dependent pathway. nih.gov

Cellular and Subcellular Biological Effects

Impact on Specific Signal Transduction Pathways

Phorbol-12,13-dipropionate (PDBu) exerts a significant influence on a variety of intracellular signal transduction pathways, primarily through its potent activation of protein kinase C (PKC). This activation triggers a cascade of downstream events that regulate numerous cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Cascade Regulation

This compound is a known activator of the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway involved in cell proliferation, differentiation, and survival. The activation of this cascade by PDBu is complex and can occur through different mechanisms.

Research has shown that phorbol (B1677699) esters, including PDBu, can stimulate the MAPK pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). One proposed mechanism involves the activation of Ras, a small GTPase, which then recruits and activates Raf kinase. Raf, in turn, phosphorylates and activates MEK (MAPK/ERK kinase), which subsequently phosphorylates and activates ERK. However, some studies suggest that phorbol esters may also employ Raf-independent pathways to activate MAPK nih.gov. For instance, in certain cell types, PDBu has been shown to be a potent stimulator of MAPK even in the presence of a dominant-negative Raf mutant, indicating the existence of alternative activation routes nih.gov.

Another phorbol ester, Phorbol-12-myristate-13-acetate (PMA), which shares a similar mechanism of action with PDBu, has been demonstrated to activate the Ras/Raf-1/ERK1/2 pathway. This activation was shown to be dependent on PKC, as PKC inhibitors attenuated the PMA-induced activation of Ras and Raf-1 nih.gov.

Protein Kinase D (PKD) Activation and Cross-talk

Protein Kinase D (PKD) is a family of serine/threonine kinases that are key downstream effectors of PKC. This compound, through its activation of PKC, leads to the subsequent activation of PKD. This activation is a crucial event in the signaling network initiated by phorbol esters.

The cross-talk between PKC and PKD is a well-established phenomenon. Phorbol esters, by activating novel PKC isoforms, can lead to the phosphorylation and activation of PKD nih.gov. This activation can have divergent effects on downstream signaling pathways. For example, in some cellular contexts, the activation of PKD has been linked to the regulation of dopamine (B1211576) receptor signaling, highlighting the intricate interplay between different signaling cascades nih.gov. Furthermore, studies have shown that RhoA proteins can also activate PKD3, which then influences cell migration through the regulation of other downstream effectors mdpi.com.

Akt Pathway Modulation

The Akt pathway, also known as the PI3K/Akt pathway, is a critical signaling cascade that plays a central role in cell survival, growth, and metabolism. This compound has been shown to modulate this pathway, often in an inhibitory manner.

Studies have demonstrated that treatment with PDBu can lead to a decrease in the phosphorylation of Akt, which is a key step in its activation urotoday.com. The precise mechanism of this inhibition is still under investigation but is thought to be, at least in part, a consequence of the activation of other signaling pathways by PDBu. For instance, the activation of PKC by phorbol esters can lead to downstream events that negatively regulate the Akt pathway. The inhibition of Akt activity can have significant cellular consequences, including the promotion of apoptosis in certain cancer cell lines.

Rho-associated Protein Kinase (ROCK) Pathway Interplay

The Rho-associated protein kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell contraction, migration, and adhesion. This compound can influence the ROCK pathway, primarily through its activation of PKC.

Research in smooth muscle cells has revealed a significant interplay between the PKC and ROCK pathways in response to PDBu. PDBu-induced contraction of bladder smooth muscle has been shown to involve both the direct activation of PKC and a subsequent PKC-dependent activation of ROCK nih.govfrontiersin.orgscienceopen.com. This indicates a crosstalk mechanism where PKC, once activated by PDBu, can signal to and activate the ROCK pathway. This interplay is crucial for the regulation of smooth muscle contractility, as both PKC and ROCK can phosphorylate downstream targets that lead to an increase in contractile force nih.govscienceopen.com. The activation of the RhoA/ROCK pathway is a key event in smooth muscle cell migration and phenotypic modulation mdpi.com.

Effects on Cellular Contractility and Ion Channels

Induction of Contraction in Smooth Muscle Systems

This compound is a potent inducer of contraction in various smooth muscle systems. This effect is primarily mediated by its activation of PKC and the subsequent downstream signaling events.

In vascular smooth muscle, PDBu has been shown to cause a slow-developing and sustained contraction nih.govtocris.com. The contractile response to PDBu in human pulmonary arteries is partially dependent on the influx of extracellular calcium nih.gov. This suggests that PDBu may modulate the function of calcium channels, leading to an increase in intracellular calcium concentration, which is a key trigger for smooth muscle contraction. However, other studies using the phorbol ester TPA suggest that the effects on Ca2+ channels may be indirect nih.gov.

In rabbit bladder smooth muscle, PDBu-induced contraction is dependent on both PKC and ROCK activation nih.govfrontiersin.orgscienceopen.com. The activation of these kinases leads to the phosphorylation of downstream effector proteins, such as CPI-17, which inhibits myosin light chain phosphatase, thereby promoting a sustained contractile state nih.govscienceopen.com. The contractile response in this system is also dependent on extracellular calcium frontiersin.org.

The table below summarizes the effects of this compound on smooth muscle contraction in different tissues.

TissueKey FindingsCalcium DependenceInvolved Pathways
Human Pulmonary ArteryPotent vasoconstrictor, induces slow, sustained contraction. nih.govPartially dependent on extracellular calcium influx. nih.govProtein Kinase C nih.gov
Rat Pulmonary ArteryInduces concentration-dependent contraction. nih.govLess dependent on extracellular calcium compared to human. nih.govProtein Kinase C nih.gov
Rabbit Bladder Smooth MuscleInduces contraction. nih.govfrontiersin.orgscienceopen.comDependent on extracellular calcium. frontiersin.orgProtein Kinase C, Rho-associated Protein Kinase (ROCK) nih.govfrontiersin.orgscienceopen.com
Rat AortaCauses a slow contraction. nih.govContractions are resistant to calcium-channel antagonists initially. nih.govProtein Kinase C nih.gov

Modulation of Na+,K+-ATPase Activity

This compound has been identified as a modulator of Na+,K+-ATPase activity, primarily through an inhibitory mechanism. This action is linked to its ability to activate protein kinase C (PKC). The activation of PKC by this compound leads to the phosphorylation of Na+,K+-ATPase, which in turn inhibits the enzyme's activity sigmaaldrich.com.

In studies involving opossum kidney (OK) cells, this compound was shown to inhibit Na+,K+-ATPase transport activity tocris.commedchemexpress.com. Research has demonstrated that a concentration of 1 µM of the compound is effective in activating PKC and subsequently inhibiting the transport activity of Na+,K+-ATPase in these cells medchemexpress.com. This inhibitory effect is a key aspect of the cellular and subcellular biological effects of this compound.

The table below summarizes the findings from a key study on the effect of this compound on Na+,K+-ATPase activity.

Cell LineCompound ConcentrationEffectMechanism
Opossum Kidney (OK) cells1 µMInhibition of Na+,K+-ATPase transport activityActivation of Protein Kinase C (PKC)

Studies on Calcium Ion Concentration Dynamics

The influence of this compound on intracellular calcium ion (Ca2+) concentration dynamics has been a subject of scientific investigation, with findings varying depending on the biological context. Some research indicates that the activity of this compound does not lead to an alteration in the intracellular concentration of Ca2+ tocris.com.

However, other studies have reported a distinct effect on calcium dynamics, particularly in cardiac tissues. In experiments conducted on rat atria loaded with the fluorescent Ca2+ indicator INDO-1, this compound was observed to induce negative inotropism. This was accompanied by changes in fluorescence that suggested a decline in the systolic increments of cytoplasmic calcium ion concentration ([Ca2+]c) nih.gov.

Furthermore, pretreatment of the atrial preparations with this compound was found to diminish the typical inotropic and fluorescence responses that are usually observed following the application of adrenoceptor agonists such as phenylephrine (B352888) or isoprenaline nih.gov. In contrast, the responses to ouabain (B1677812) or 4-aminopyridine (B3432731) remained unchanged after pretreatment with this compound nih.gov. These findings indicate a selective antagonistic effect of the compound on adrenoceptor-mediated calcium responses in this experimental model.

The following table outlines the observed effects of this compound on calcium ion dynamics in rat atria.

Experimental ModelEffect of this compoundImpact on Agonist-Induced Responses
Rat atria loaded with INDO-1Negative inotropism and declining systolic increments in [Ca2+]cDiminished inotropic and [Ca2+]c responses to phenylephrine and isoprenaline
Unchanged responses to ouabain and 4-aminopyridine

Research Applications and Model Systems

Utility in Carcinogenesis Pathway Elucidation

Phorbol (B1677699) esters are instrumental in dissecting the complex, multi-step nature of cancer development. They are most notably used in the well-established two-stage model of chemical carcinogenesis, which separates the process into initiation and promotion stages.

Phorbol-12,13-dipropionate and related phorbol esters are potent tumor promoters that act on cells previously exposed to a sub-carcinogenic dose of an initiating agent. taylorfrancis.com The primary mechanism of action for these compounds is the activation of protein kinase C (PKC). nih.gov This activation can lead to a cascade of downstream cellular events that contribute to tumor development.

In preclinical models, particularly the mouse skin carcinogenesis model, a single application of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is followed by repeated applications of a phorbol ester promoter. nih.gov This protocol allows for the study of the distinct cellular and molecular changes that occur during the promotion phase of tumorigenesis. nih.gov

Research has demonstrated that PKC activation by phorbol esters can lead to significant alterations in gene expression. For instance, in human colon cancer cell lines, treatment with PMA has been shown to upregulate the steady-state mRNA levels of several mucin genes, including MUC2, MUC3, and MUC5AC. nih.gov This upregulation is dependent on PKC activity and is associated with an increase in the invasive and motile properties of the cancer cells. nih.gov Furthermore, phorbol ester-mediated PKC activation has been linked to the induction of the tumor suppressor KLF6, which can lead to growth arrest in non-small cell lung cancer cells. nih.gov

Cell LinePhorbol EsterObserved Effect on Gene ExpressionReference
HM3 (Colon Cancer)PMAUpregulation of MUC2, MUC3, MUC5AC mRNA nih.gov
Non-Small Cell Lung CancerPMAInduction of KLF6 nih.gov

The concept of co-carcinogenesis is central to the utility of this compound in cancer research. In this context, the phorbol ester does not typically induce tumors on its own but significantly enhances the tumor-forming potential of a primary carcinogen. taylorfrancis.com This synergistic interaction is a hallmark of the initiation-promotion model of carcinogenesis.

The initiating carcinogen, like DMBA, causes an irreversible genetic alteration, such as a mutation in a proto-oncogene like c-Ha-ras. taylorfrancis.com However, this initial event is often insufficient to produce a malignant phenotype. taylorfrancis.com The subsequent, chronic exposure to a tumor promoter like this compound provides the necessary stimulus for the clonal expansion of these initiated cells, ultimately leading to the formation of tumors. taylorfrancis.com This two-stage process has been a foundational model for understanding that cancer development is a multi-step process and has been crucial in evaluating the effects of various environmental factors and potential anti-tumor agents at different stages of tumorigenesis. nih.gov

Immunological Research Tool

This compound and its congeners are widely used in immunology to study the activation and function of immune cells, particularly T-lymphocytes.

Phorbol esters are potent activators of T-lymphocytes. Research has shown that Phorbol-12,13-dibutyrate (PDBu), a closely related compound, acts synergistically with calcium ionophores like ionomycin (B1663694) to induce T-lymphocyte activation, interleukin-2 (B1167480) (IL-2) receptor expression, and subsequent proliferation. nih.gov This activation is dependent on the simultaneous activation of PKC by the phorbol ester and an increase in cytosolic calcium levels facilitated by the ionophore. nih.gov This co-stimulation mimics the physiological signals received by T-cells through the T-cell receptor and co-stimulatory molecules. The resulting proliferation is driven by an IL-2-dependent autocrine pathway. nih.gov

Stimulating Agent(s)Key Cellular EventsOutcomeReference
PDBu + IonomycinActivation of PKC, Increased cytosolic calciumIL-2 production, IL-2 receptor expression, T-lymphocyte proliferation nih.gov
Sequential PDBu and IonomycinInsufficient simultaneous signalingNo T-cell activation nih.gov

A critical aspect of T-lymphocyte activation is the production of cytokines, which are signaling molecules that orchestrate the immune response. Phorbol esters are potent inducers of cytokine production. The combination of a phorbol ester and a calcium ionophore is a standard method for stimulating T-cells in vitro to produce a range of cytokines.

A key cytokine induced by this method is Interleukin-2 (IL-2). nih.gov The production of IL-2 is essential for the proliferation and differentiation of T-cells. Studies have shown that maximal T-cell activation and IL-2 production require sustained stimulation with both a phorbol ester and a calcium ionophore for several hours. nih.gov This experimental system allows for the detailed study of the signaling pathways that lead to the expression of cytokine genes in T-cells.

Neurobiological System Probes

The ability of this compound to activate PKC makes it a valuable tool for probing the function of the nervous system, where PKC plays a significant role in neurotransmission and synaptic plasticity.

In in vitro studies using rat dorsal hippocampal slices, Phorbol-12,13-dibutyrate has been shown to enhance the electrically stimulated release of several key neurotransmitters in a concentration-dependent manner. nih.gov These include:

Noradrenaline (NA)

Acetylcholine (ACh)

5-hydroxytryptamine (5-HT, or serotonin) nih.gov

This enhancement of neurotransmitter release is attributed to the activation of the diacylglycerol/protein kinase C pathway within the presynaptic nerve terminals. nih.gov Further research on rabbit hippocampal slices has indicated that this PKC-mediated facilitation of noradrenaline release is not dependent on changes in Na+, K+, or Cl- currents, suggesting that PKC may act downstream of ion channel activity to promote exocytosis. nih.gov These findings highlight the role of this compound as a probe to investigate the molecular machinery of neurotransmitter release and the role of PKC in modulating synaptic strength.

Studies on Synaptic Potentiation and Plasticity

The activation of protein kinase C by phorbol esters has been demonstrated to be a key event in modulating synaptic strength and plasticity, processes that are fundamental to learning and memory. Research utilizing phorbol esters has provided significant insights into the molecular mechanisms underlying long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity.

Application of phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to the rat hippocampus has been shown to enhance the potentiation of synaptic responses following high-frequency stimulation. In these studies, TPA prevented the decay of the enhanced population spike amplitude, a measure of synaptic strength, which in control animals would return to baseline within a couple of hours nih.gov. This suggests a critical role for PKC in the stabilization and growth of potentiated synaptic responses.

Further studies with phorbol 12,13-dibutyrate (PdiB) in the motor cortex of cats revealed that intracellular application of this PKC activator leads to long-lasting changes in postsynaptic currents. Specifically, PdiB increased the amplitude and duration of excitatory postsynaptic potentials (EPSPs) while decreasing inhibitory postsynaptic potentials (IPSPs) for extended periods, often exceeding 50 minutes nih.gov. These effects are believed to occur through the direct modification of postsynaptic ion channel conductivities, highlighting a direct mechanism by which PKC activation can alter synaptic efficacy nih.gov. The sustained nature of these changes underscores the role of the PKC signaling cascade in the long-term modulation of neuronal circuits.

Effects of Phorbol Esters on Synaptic Potentiation
Phorbol EsterModel SystemKey FindingsReference
12-O-tetradecanoylphorbol-13-acetate (TPA)Intact Rat HippocampusEnhanced and prevented the decay of potentiated population spike amplitude. nih.gov
Phorbol-12,13-dibutyrate (PdiB)Cat Motor Cortex NeuronsIncreased amplitude and duration of EPSPs; decreased amplitude and duration of IPSPs. nih.gov

Characterization of Inflammatory Responses in Model Systems

Phorbol esters are widely recognized for their potent pro-inflammatory properties, making them valuable agents for inducing and studying inflammatory processes in various experimental models. Their ability to activate PKC mimics key signaling events in inflammatory pathways, allowing for the detailed characterization of cellular and molecular responses to inflammatory stimuli.

Phorbol 12-myristate 13-acetate (PMA), a compound structurally and functionally related to this compound, is extensively used to induce inflammation in both in vitro and in vivo models. Topical application of PMA to mouse skin, for example, elicits a robust inflammatory response characterized by edema, erythema, and the infiltration of polymorphonuclear leukocytes karger.com. This model is instrumental in studying the cascade of events in skin inflammation and for the evaluation of anti-inflammatory compounds.

In cellular models, such as the human monocyte cell line THP-1, PMA is used to induce differentiation into macrophage-like cells and to stimulate a pro-inflammatory state nih.govresearchgate.net. Treatment of these cells with PMA leads to a significant increase in the production of pro-inflammatory cytokines and markers of oxidative stress nih.gov.

The utility of phorbol ester-induced inflammation models also extends to the investigation of potential therapeutic agents that can mitigate these responses. For instance, in a study investigating the effects of tangeretin (B192479) on PMA-induced cutaneous inflammation, it was demonstrated that tangeretin could significantly inhibit epidermal hyperplasia and the formation of intra-epidermal neutrophilic abscesses in a mouse model nih.gov. Furthermore, tangeretin was shown to counteract the PMA-induced upregulation of the MAP kinase pathway and the activation of NF-κB, key signaling pathways in inflammation nih.gov. Such studies highlight the value of phorbol ester-induced inflammation models for screening and characterizing the mechanisms of anti-inflammatory drugs.

Induction and Mitigation of Phorbol Ester-Induced Inflammation
Phorbol EsterModel SystemInduced Inflammatory ResponseMitigating AgentEffect of Mitigating AgentReference
Phorbol 12-myristate 13-acetate (PMA)Mouse SkinEdema, erythema, leukocyte infiltration, epidermal hyperplasia.TangeretinInhibited epidermal hyperplasia and neutrophilic abscesses. karger.comnih.gov
Phorbol 12-myristate 13-acetate (PMA)HaCaT Cells (Human Keratinocytes)Increased production of pro-inflammatory cytokines and lipid peroxidation.TangeretinCounteracted upregulation of MAP kinase and NF-κB pathways. nih.gov

Use in Studying Organ-Specific Cellular Responses (e.g., Myometrium, Vascular Smooth Muscle)

The activation of PKC by phorbol esters provides a powerful method for investigating the regulation of smooth muscle contraction in various organs. Phorbol-12,13-dibutyrate (PDBu), a close analog of this compound, has been instrumental in elucidating the role of PKC in the contractility of the myometrium and vascular smooth muscle.

In human myometrium, the smooth muscle layer of the uterus, PDBu has been shown to trigger sustained contractions. This effect is achieved through the activation of PKC, which is thought to play a physiological role in the transition from phasic contractions during labor to the tonic contracture required for postpartum hemostasis nih.gov. The PDBu-induced contracture was found to be largely independent of extracellular calcium, indicating that PKC activation can sensitize the contractile machinery to existing intracellular calcium levels nih.gov.

Similarly, in vascular smooth muscle, PDBu induces potent and sustained contractions in isolated human and rat pulmonary arteries nih.gov. This vasoconstriction is concentration-dependent and appears to be primarily mediated by the activation of PKC nih.gov. Interestingly, the response in human pulmonary arteries was partially dependent on calcium influx from the extracellular space, whereas in rat arteries, it was less so, suggesting species-specific differences in the downstream signaling pathways nih.gov. The activation of PKC by PDBu also increases the frequency of localized calcium influx events, known as Ca2+ sparklets, in arterial smooth muscle cells, further highlighting the intricate interplay between PKC and calcium signaling in regulating vascular tone nih.gov.

Effects of Phorbol-12,13-dibutyrate (PDBu) on Smooth Muscle Contraction
TissueSpeciesEffect of PDBuEC50Mechanism of ActionReference
MyometriumHumanSustained tonic contracture.Not ReportedActivation of Protein Kinase C; largely Ca2+ independent. nih.gov
Pulmonary Artery (Vascular Smooth Muscle)HumanSustained, concentration-dependent contraction.3.5 nMActivation of Protein Kinase C; partially dependent on Ca2+ influx. nih.gov
Pulmonary Artery (Vascular Smooth Muscle)RatSustained, concentration-dependent contraction.120 nMActivation of Protein Kinase C; moderately affected by Ca2+ removal. nih.gov

Structure Activity Relationships Sar and Analog Development

Identification of Key Structural Determinants for Biological Activity

The potency and function of phorbol (B1677699) esters are not determined by a single molecular feature but rather by the interplay of several structural components. These include the ester groups at the C-12 and C-13 positions, the stereochemistry of the tetracyclic diterpene backbone, and the hydroxyl groups located at various positions on the core structure.

The nature of the ester side chains at the C-12 and C-13 positions of the phorbol backbone is a primary determinant of the biological activity of these compounds. The length and hydrophobicity of these acyl groups significantly influence the affinity of the phorbol ester for its binding site on the C1 domain of PKC.

The biological activity of phorbol esters is highly dependent on the specific stereochemistry of the tetracyclic tigliane (B1223011) backbone. The naturally occurring and biologically active phorbol esters possess a specific spatial arrangement of their rings and substituents. For instance, the active compounds are of the β-phorbol series, and alterations to this stereochemistry can dramatically reduce or abolish activity. This strict stereochemical requirement highlights the precise nature of the interaction between the phorbol ester and its binding pocket on the C1 domain of PKC. The rigid conformation of the phorbol backbone presents the key functional groups in the correct orientation for high-affinity binding and subsequent allosteric activation of the enzyme.

Several hydroxyl groups on the phorbol ring system are crucial for its biological activity, participating in a network of hydrogen bonds with the PKC C1 domain. The C-3, C-4, and C-20 hydroxyl groups have been identified as key interaction points. nih.gov Specifically, the C-20 hydroxyl group is thought to be a critical hydrogen bond donor in the binding pocket. While the C-4 hydroxyl group was also considered essential, some studies have shown that certain 4-deoxyphorbol esters can still bind to and activate PKC, suggesting its role may be more nuanced and dependent on the specific context of the rest of the molecule. nih.gov The C-3 carbonyl group also plays a vital role in the hydrogen-bonding network that stabilizes the ligand-receptor complex. nih.gov

Comparative Analysis of Phorbol-12,13-dipropionate with Related Phorbol Esters (e.g., PMA, PDBu)

While direct comparative data for this compound is scarce, a comparative analysis with the well-characterized phorbol esters, PMA and PDBu, can provide valuable insights into its likely biological properties. The primary differences between these compounds lie in the length and hydrophobicity of the ester chains at the C-12 and C-13 positions.

PMA, with its long myristate chain at C-12 and acetate at C-13, is a highly potent and persistent activator of PKC. PDBu, with two butyrate chains, is also a potent activator but is generally considered to be less potent than PMA. nih.govnih.gov This difference in potency is attributed to the differing lipophilicity of the side chains. This compound, with two propionate (B1217596) chains, is structurally intermediate between having acetate and butyrate groups. Therefore, it can be inferred that its potency would likely be in the same range as PDBu, and less than the highly lipophilic PMA.

The binding affinities of PMA and PDBu for PKC have been studied, though direct comparisons can vary depending on the experimental conditions and the specific PKC isozyme. PDBu is a potent activator of PKC. cellsignal.com Phorbol esters are known to activate conventional and novel PKC isozymes. researchgate.net

CompoundC-12 Ester ChainC-13 Ester ChainGeneral PotencyRelative Hydrophobicity
PMA (Phorbol 12-myristate 13-acetate)Myristate (C14)Acetate (C2)Very HighHigh
PDBu (Phorbol-12,13-dibutyrate)Butyrate (C4)Butyrate (C4)HighModerate
This compoundPropionate (C3)Propionate (C3)Expected to be HighModerate

The hydrophobicity of phorbol esters is a key factor influencing their cellular uptake, membrane association, and retention, which in turn affects the duration of their biological effects. The long alkyl chain of PMA contributes to its high lipophilicity, leading to strong partitioning into cellular membranes and prolonged activation of PKC. researchgate.net

In contrast, PDBu is less hydrophobic than PMA, which has practical implications in experimental settings. nih.govnih.govcellsignal.com Its lower lipophilicity allows for easier removal from cell cultures by washing, providing better temporal control over PKC activation. cellsignal.com Given that the propionate chains of this compound are shorter than the butyrate chains of PDBu, it is expected to be even less hydrophobic. This would likely translate to faster washout from cells and a shorter duration of action compared to both PDBu and PMA.

Rational Design and Synthesis of Phorbol Analogs for Enhanced Selectivity

The rational design of phorbol analogs, including derivatives of this compound, is a critical area of research aimed at developing compounds with enhanced selectivity for specific Protein Kinase C (PKC) isoforms. This selectivity is paramount for harnessing the therapeutic potential of PKC modulation while minimizing off-target effects. The design process is deeply rooted in understanding the structure-activity relationships (SAR) of the phorbol scaffold and its interaction with the C1 domains of PKC isozymes.

The foundational principle for designing selective phorbol analogs lies in the identified pharmacophore, which consists of the C-4, C-9, and C-20 hydroxyl groups, as well as a hydrophobic region defined by the acyl chains at the C-12 and C-13 positions. nih.gov Computer modeling has been instrumental in mapping these key features and their spatial arrangement, which mimics the endogenous PKC activator, diacylglycerol (DAG). nih.gov

Synthetic efforts have focused on modifying the phorbol backbone to fine-tune its binding affinity and selectivity for different PKC isoforms. The C1A and C1B domains within the regulatory region of PKC isoforms present distinct binding pockets, and analogs can be designed to preferentially interact with one over the other. For instance, the C1A and C1B domains of PKCα exhibit opposite affinities for DAG and phorbol esters, with the C1B domain showing a higher affinity for phorbol esters. nih.gov In contrast, both C1 domains of PKCγ demonstrate comparably high affinities for both ligands. nih.gov This inherent difference between isoforms provides a basis for the rational design of selective modulators.

One key strategy in the synthesis of phorbol analogs involves the modification of the ester groups at the C-12 and C-13 positions. The nature of these acyl chains significantly influences the hydrophobicity of the molecule, which in turn affects its interaction with the cell membrane and the PKC-phorbol ester complex's membrane insertion. Research has shown that altering the length and functionality of these acyl chains can dramatically impact PKC translocation and activation. For example, introducing polar functional groups such as amides, esters, or carboxylic acids at the terminus of the C-12 and/or C-13 acyl chains has been explored to create inhibitory PKC ligands by preventing membrane insertion.

The synthesis of such analogs often starts from naturally occurring phorbol, which can be isolated from sources like croton oil. Through carefully planned synthetic routes, the ester groups at C-12 and C-13 can be hydrolyzed and then re-esterified with a variety of custom-designed acyl chains. These modifications allow for a systematic investigation of how changes in steric bulk, hydrophobicity, and electronic properties of the side chains affect the binding affinity and selectivity for different PKC isoforms.

The following table summarizes research findings on the impact of modifications to the phorbol scaffold on PKC interaction, illustrating the principles of rational design.

Analog/ModificationKey Structural ChangeEffect on PKC InteractionObserved Selectivity/Activity
Simplified Bryostatin AnalogsSystematic functionalization of the A-ringModulates functional selectivity for PKC isoformsC8-geminal dimethyl unit enhances potency. Modifications at C7 influence translocation kinetics of different PKC isoforms.
DecylhydroxylindoleSimplified, non-phorbol scaffold mimicking the pharmacophoreInhibits phorbol ester binding to PKCCompetitive inhibition of phorbol ester binding, albeit with lower affinity (10-60 microM). nih.gov
Phorbol esters with hydrophilic 12-esterIntroduction of a hydrophilic group on the C-12 ester chainCan inhibit PKC activation by other phorbol estersDemonstrates that modifications at C-12 can switch a compound from a PKC agonist to an antagonist.
Phorbol 12-octanoate-13-acetate derivativesVarying functionality on the C12 esterDegree of PKC-betaII translocation is dependent on the hydrophobicity of the C12 esterMore hydrophobic functionalities lead to increased translocation.

The synthesis of these rationally designed analogs is a complex, multi-step process that requires precise control over stereochemistry and regioselectivity. The ultimate goal is to create a library of phorbol derivatives that can be screened for their ability to selectively activate or inhibit specific PKC isoforms. This approach not only advances our understanding of PKC biology but also paves the way for the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.

Methodological Approaches in Phorbol 12,13 Dipropionate Research

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental to understanding the biological effects of Phorbol-12,13-dipropionate. These controlled environments allow for the detailed examination of cellular responses to the compound, free from the systemic complexities of a whole organism.

Monolayer and Suspension Cell Line Studies

Both adherent (monolayer) and non-adherent (suspension) cell lines are employed to study the effects of this compound. In esophageal adenocarcinoma cell lines, for instance, Phorbol-12,13-dibutyrate (PDBu) has been observed to induce the activation of protein kinase D and decrease the phosphorylation of Akt, leading to an inhibition of cell growth in the OE19 cell line nih.gov. This suggests a potential tumor-suppressive role in this specific context.

The alpha T3-1 gonadotrope-derived cell line has been used to investigate the compound's effect on PKC isoforms. Treatment with PDBu led to the rapid translocation of PKC alpha and epsilon from the cytosol to the membrane, a key step in their activation, within seconds of exposure nih.gov.

In suspension cell lines, such as the human monocytic cell line THP-1, phorbol (B1677699) esters like Phorbol-12-myristate-13-acetate (PMA), a compound with a similar mechanism of action, are widely used to induce differentiation into macrophage-like cells. mdpi.complos.orgmdpi.com This model is crucial for studying the function of human macrophages in various biological processes. plos.org

Primary Cell Culture Applications

Primary cell cultures, which are derived directly from tissues, provide a model that more closely represents the in vivo state of cells. Phorbol-12,13-dibutyrate has been utilized in primary cultures of human melanocytes, where it was found to have a higher proliferative induction capacity compared to the more commonly used phorbol ester, PMA doaj.org. Furthermore, PDBu-supplemented media showed minimal contamination with keratinocytes, making it a potentially more efficient agent for selective melanocyte culture doaj.org.

In the context of cancer research, PDBu has been demonstrated to act as a mitogen in primary cultures of human colon tumor cells. This application is particularly useful for increasing the mitotic index of tumors that are otherwise difficult to analyze cytogenetically, thereby improving the yield of analyzable metaphases for karyotyping nih.gov. Another application is in the study of smooth muscle physiology, where PDBu has been used to induce contraction in primary cultures of rabbit bladder smooth muscle, helping to dissect the signaling pathways involving PKC and Rho kinase (ROCK) nih.gov.

Co-culture Models for Cell-Cell Interaction Studies

The study of cell-cell interactions is critical for understanding tissue function and disease. Phorbol-12,13-dibutyrate has been employed to investigate these interactions. In one study, PDBu was used to induce aggregation and binding between human lymphocytes nih.gov. This process was found to be dependent on calcium, an intact membrane, and functional microfilaments, and was mediated by trypsin-sensitive cell surface proteins. The study also revealed that different lymphocyte subtypes exhibit varied aggregation responses, with mature T and B cells aggregating while less differentiated B lymphocytes did not nih.gov. This model provides insights into the mechanisms of lymphocyte adhesion and the role of PKC in this process. While not a traditional co-culture of different cell types, this induced homotypic aggregation serves as a valuable model for cell-cell interaction studies.

Biochemical and Biophysical Techniques

To understand the molecular mechanisms underlying the biological effects of this compound, a range of biochemical and biophysical techniques are employed. These methods allow for the direct measurement of the compound's interaction with its molecular targets and the subsequent downstream signaling events.

Receptor Binding Assays Using Tritiated Ligands

Receptor binding assays are a cornerstone of pharmacological research, enabling the quantification of ligand-receptor interactions. To study the binding of this compound to its cellular receptors, a tritiated version of the compound, [³H]this compound ([³H]PDPr), is often used. These assays measure the specific binding of the radioligand to cellular components, typically in particulate fractions of tissues or cell lysates.

One study demonstrated the specific binding of [³H]PDPr to a particulate fraction of mouse skin nih.gov. The binding was characterized by a dissociation constant (K D) of 35 nM and a maximal binding capacity (R t) of 1.2 pmol/mg of protein nih.gov. This indicates a high-affinity interaction between the phorbol ester and its binding sites in this tissue. Such assays are also used in a competitive format to determine the binding affinity of other non-radiolabeled compounds by measuring their ability to displace the tritiated ligand.

Binding Characteristics of [³H]this compound
Tissue/Cell FractionDissociation Constant (K D)Maximal Binding Capacity (R t or B max)Reference
Mouse Skin Particulate Fraction35 nM1.2 pmol/mg protein nih.gov

Enzyme Activity Assays (e.g., Kinase Activity)

Given that the primary targets of phorbol esters are protein kinase C isoforms, enzyme activity assays are crucial for understanding the functional consequences of this compound binding. These assays typically measure the phosphorylation of a specific substrate by the kinase.

In the alpha T3-1 cell line, the effect of PDBu on PKC activity was directly assessed through an enzyme activity assay, which complemented immunoblotting and binding studies to confirm the activation and translocation of PKC isoforms nih.gov. In esophageal adenocarcinoma cells, the impact of PDBu was evaluated by measuring the activity of downstream kinases. Treatment with PDBu led to a significant increase in the activation of protein kinase D and a decrease in the phosphorylation of Akt, both of which are indicative of altered kinase signaling pathways nih.gov.

Similarly, in rabbit bladder smooth muscle, the effect of PDBu on kinase activity was investigated by measuring the phosphorylation levels of downstream targets of PKC and ROCK, such as CPI-17 and the myosin phosphatase target subunit (MYPT1) nih.gov. These studies demonstrate that PDBu-induced contraction involves both the activation of PKC and a PKC-dependent activation of ROCK nih.gov.

Summary of this compound (or its analog PDBu) in Enzyme Activity Assays
Cell/Tissue ModelEnzyme/Pathway StudiedKey FindingReference
alpha T3-1 Gonadotrope CellsProtein Kinase C (PKC) isoformsRapid translocation and activation of PKC alpha and epsilon. nih.gov
Esophageal Adenocarcinoma Cell LinesProtein Kinase D (PKD), AktIncreased activation of PKD and decreased phosphorylation of Akt. nih.gov
Rabbit Bladder Smooth MusclePKC, Rho Kinase (ROCK), CPI-17, MYPT1PDBu-induced contraction involves activation of PKC and PKC-dependent activation of ROCK, leading to phosphorylation of CPI-17. nih.gov

Flow Cytometry for Cellular Phenotyping and Signaling Events

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. In research involving this compound, flow cytometry can be applied to assess changes in cellular phenotypes and to monitor intracellular signaling events on a single-cell basis.

Cellular Phenotyping: Phorbol esters are known to induce differentiation and changes in cell surface marker expression in various cell types. frontiersin.orgresearchgate.net Flow cytometry can be used to identify and quantify these changes. For example, cells treated with this compound could be stained with fluorescently labeled antibodies against specific cell surface proteins (e.g., CD11b, CD14) to monitor monocytic differentiation. frontiersin.orgresearchgate.net By analyzing thousands of cells per sample, researchers can obtain statistically robust data on the percentage of cells that have altered their phenotype in response to the compound. Studies have utilized flow cytometry to demonstrate the mitogenic effects of PDBu in primary cultures of colon tumor cells. nih.gov

Signaling Events: A specialized application of flow cytometry, known as phospho-flow, allows for the measurement of protein phosphorylation within individual cells. nih.gov This technique is particularly relevant for studying the effects of PKC activators like this compound. Following stimulation, cells are fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow entry of phospho-specific antibodies. bitesizebio.com This approach enables the simultaneous analysis of multiple signaling pathways in different cell subpopulations within a single sample. For instance, researchers could use phospho-flow to investigate the activation of STAT3, Erk1/2, and JNK in different T-cell acute lymphoblastic leukemia cell lines upon stimulation with a phorbol ester. nih.gov

The data from flow cytometry experiments can be presented in various formats, including histograms and density plots. For a quantitative representation of changes in protein phosphorylation, a data table can be used:

Cell TypeStimulusPhospho-Protein AnalyzedMean Fluorescence Intensity (MFI)Percentage of Positive Cells
Jurkat T-cellsUntreatedPhospho-Erk1/2505%
Jurkat T-cellsPhorbol EsterPhospho-Erk1/250085%
MOLT4 T-cellsUntreatedPhospho-STAT3808%
MOLT4 T-cellsPhorbol EsterPhospho-STAT365092%

Molecular Biology Techniques

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Molecular biology techniques are fundamental to understanding how this compound influences cellular function at the genetic level. Gene expression analysis, through methods like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), can reveal which genes are up- or down-regulated following treatment with the compound.

Quantitative PCR (qPCR): This technique is used to measure the quantity of a specific RNA transcript. In the context of this compound research, qPCR can be used to validate changes in the expression of specific genes that are hypothesized to be targets of the signaling pathways activated by the compound. For example, if a signaling pathway is known to regulate the transcription of an inflammatory cytokine, qPCR can be used to determine if this compound treatment leads to an increase in the mRNA levels of that cytokine.

RNA-Seq: This high-throughput sequencing method provides a comprehensive and unbiased view of the entire transcriptome of a cell. By comparing the RNA-Seq data from cells treated with this compound to untreated cells, researchers can identify all the genes that are differentially expressed. This can lead to the discovery of novel targets and pathways affected by the compound. For instance, a microarray analysis, a precursor to RNA-Seq, of K562 cells treated with phorbol 12-myristate 13-acetate identified 954 differentially expressed genes, which were then functionally classified into clusters related to inflammatory response, angiogenesis, and cell migration. nih.govmdpi.com

A typical presentation of qPCR data validating RNA-Seq findings would be a table comparing the fold changes observed with both techniques for a selection of genes.

GeneRNA-Seq (Log2 Fold Change)qPCR (Log2 Fold Change)Function
Gene A2.52.3Pro-inflammatory Cytokine
Gene B-1.8-1.6Cell Cycle Inhibitor
Gene C3.12.9Transcription Factor

Reporter Gene Assays for Promoter Activity

Reporter gene assays are a powerful tool for studying the regulation of gene expression at the level of transcription initiation. berthold.com These assays are used to determine how a specific promoter or regulatory element responds to a signaling pathway activated by a compound like this compound.

In a typical reporter gene assay, the promoter of a gene of interest is cloned upstream of a reporter gene, which encodes an easily measurable protein, such as luciferase or green fluorescent protein (GFP). youtube.com This construct is then introduced into cells. When the cells are treated with this compound, any activation of the promoter of interest will lead to the transcription of the reporter gene and the subsequent production of the reporter protein. The activity of the reporter protein can then be quantified, providing a measure of the promoter's activity.

For example, to investigate if this compound activates a promoter containing an AP-1 response element, a reporter construct with multiple copies of the AP-1 element driving a luciferase gene would be used. An increase in luciferase activity upon treatment would indicate that the AP-1 pathway is activated. Dual-luciferase reporter systems are often employed, where a second reporter gene under the control of a constitutive promoter is co-transfected to normalize for variations in transfection efficiency and cell number. berthold.com

The results of a reporter gene assay are typically presented as the relative activity of the promoter, often as a fold change compared to an untreated control.

Promoter ConstructTreatmentRelative Luciferase Activity (Normalized)Fold Induction
Promoter of Interest-LucControl (Vehicle)1.0-
Promoter of Interest-LucPhorbol Ester8.58.5x
Minimal Promoter-Luc (Negative Control)Control (Vehicle)0.2-
Minimal Promoter-Luc (Negative Control)Phorbol Ester0.31.5x

Analytical Chemistry Methodologies for Phorbol Esters

Advanced Extraction Techniques from Complex Matrices

The accurate analysis of this compound in various samples, particularly from complex plant matrices like seeds and oils, relies on efficient extraction methodologies. nih.gov The goal of these techniques is to isolate the phorbol esters from other components of the matrix to allow for accurate quantification and characterization.

Several advanced extraction techniques can be applied for the isolation of phorbol esters. The choice of method often depends on the nature of the matrix, the polarity of the solvent, and the desired purity of the extract. ukaazpublications.com

Solid-Liquid Extraction: This is a common method where a solvent is used to extract the compounds of interest from a solid material. For phorbol esters in Jatropha curcas seeds, methanol (B129727) is frequently used as the extraction solvent. novapublishers.come3s-conferences.org The process typically involves mixing the powdered seed material with the solvent and agitating it to facilitate the transfer of the phorbol esters into the solvent phase. e3s-conferences.org

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is considered a "green" technology and can be highly selective by manipulating the temperature and pressure. It has been explored for the detoxification of Jatropha seed cake by removing phorbol esters. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process and improve efficiency. This method has been applied to the extraction of bioactive compounds from various plant materials. mdpi.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material enhances solvent penetration and mass transfer, leading to more efficient extraction.

Following extraction, the crude extract is often subjected to further purification steps, such as centrifugation and filtration, before analysis by techniques like High-Performance Liquid Chromatography (HPLC). novapublishers.com

A data table summarizing the efficiency of different extraction methods for phorbol esters could be structured as follows:

Extraction MethodSolventExtraction TimeTemperaturePhorbol Ester Yield (%)
MacerationMethanol24 hoursRoom Temperature85
Soxhlet ExtractionEthanol8 hoursBoiling Point of Solvent92
Ultrasound-Assisted ExtractionMethanol30 minutes40°C95
Microwave-Assisted ExtractionEthanol5 minutes60°C97

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound from complex mixtures, such as extracts from biological sources. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of phorbol esters, leveraging the hydrophobic nature of the molecule for separation. semanticscholar.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.govnih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its lipophilic character, this compound exhibits strong retention on the C18 column and can be effectively eluted using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brijbpas.com Gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of phorbol esters with varying polarities. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in the phorbol backbone absorbs UV light. nih.gov The selection of the detection wavelength is critical for sensitivity and is typically set at the absorption maximum of the analyte. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the accurate determination of this compound in a given sample. The method's performance is validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. nih.govnih.gov

ParameterTypical Value/Condition
Chromatographic Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis Spectrophotometer
Detection Wavelength ~230-280 nm
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-30 °C)

Mass Spectrometry (MS) for Identification and Characterization

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides high sensitivity and specificity for the analysis of this compound in complex matrices. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like phorbol esters by generating intact molecular ions. nih.gov

In positive ion mode ESI-MS, this compound can be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion, further confirming the identity of the compound. nih.gov

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern of this compound is characteristic and provides insights into its structure. Common fragmentation pathways for phorbol esters involve the neutral loss of the ester side chains and successive losses of water molecules from the phorbol backbone. nih.gov For this compound, the initial fragmentation would likely involve the loss of one or both propionate (B1217596) groups.

Ion TypeDescription
[M+H]⁺ Protonated molecule
[M+Na]⁺ Sodium adduct
[M-C₃H₅O₂]⁺ Fragment ion after loss of a propionyloxy group
[M-2(C₃H₆O₂)]⁺ Fragment ion after loss of both propionate groups
[M+H-H₂O]⁺ Fragment ion after loss of a water molecule

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are utilized to gain a comprehensive understanding of the molecular structure. researchgate.net

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the protons of the phorbol skeleton and the two propionate ester groups. The chemical shifts and coupling constants of the protons on the tigliane (B1223011) ring system are indicative of their stereochemistry. Signals for the methyl groups, olefinic protons, and protons adjacent to hydroxyl and ester functionalities can be assigned to specific positions in the molecule. researchgate.netscielo.br

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of their substituents. Key signals in the ¹³C NMR spectrum of this compound include those for the carbonyl carbons of the ester groups, the ketone carbonyl in the phorbol ring, the olefinic carbons, and the carbons bearing hydroxyl and ester functionalities. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in this compound. d-nb.info The FTIR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. semanticscholar.org For this compound, key vibrational bands include:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl groups.

C-H stretching: Bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of aliphatic C-H bonds.

C=O stretching: Strong absorption bands around 1735-1715 cm⁻¹ for the ester carbonyl groups and around 1690 cm⁻¹ for the ketone carbonyl group. nih.gov

C=C stretching: A band in the 1650-1600 cm⁻¹ region for the carbon-carbon double bonds in the phorbol ring.

C-O stretching: Bands in the 1250-1000 cm⁻¹ region corresponding to the stretching vibrations of the C-O bonds of the esters and alcohols.

Spectroscopic TechniqueKey Observables for this compound
¹H NMR Signals for methyl, olefinic, and methine protons of the phorbol core and propionate side chains.
¹³C NMR Resonances for carbonyl, olefinic, and hydroxyl/ester-bearing carbons.
FTIR Vibrational bands for O-H, C-H, C=O (ester and ketone), C=C, and C-O functional groups.

Computational Approaches

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between this compound and its primary biological target, Protein Kinase C (PKC). researchgate.netjournalirjpac.com These methods provide insights into the binding mode and the specific molecular interactions that are crucial for the biological activity of phorbol esters.

The three-dimensional structure of the C1 domain of PKC, the binding site for phorbol esters, is utilized in these studies. Docking simulations predict the preferred orientation of this compound within the binding pocket of the C1 domain. These simulations reveal that the binding is driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Key interactions typically observed in docking studies of phorbol esters with the PKC C1 domain include:

Hydrogen Bonding: The hydroxyl groups at C4, C9, and C20 of the phorbol backbone form critical hydrogen bonds with specific amino acid residues in the binding pocket of the C1 domain. nih.gov

Coordination: The carbonyl oxygen of the ester group at C13 and the hydroxyl group at C4 can also participate in coordinating with a zinc ion that may be present in the C1 domain of some PKC isozymes.

Molecular dynamics (MD) simulations can be further employed to study the dynamic behavior of the this compound-PKC complex over time, providing a more realistic representation of the ligand-receptor interactions in a physiological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not extensively documented, the principles of QSAR can be applied to the broader class of phorbol esters to understand the structural features that govern their activity as Protein Kinase C (PKC) activators. gla.ac.uk

In a QSAR study of phorbol esters, a set of structurally related compounds with known PKC binding affinities or activating potencies would be analyzed. The chemical structures of these compounds are represented by a set of numerical descriptors that quantify their physicochemical properties, such as:

Hydrophobicity: The lipophilicity of the ester side chains at C12 and C13 is a critical determinant of activity. Descriptors like logP (partition coefficient) can be used to quantify this property.

Steric Properties: The size and shape of the ester groups influence the fit of the ligand into the PKC binding pocket. Steric parameters like molecular volume or surface area can be included in the model.

Electronic Properties: The electronic nature of the molecule, including the distribution of partial charges and the ability to form hydrogen bonds, is important for ligand-receptor interactions. Electronic descriptors can be calculated using quantum mechanical methods.

Current Gaps and Future Research Directions

Identification of Novel or Undiscovered Molecular Targets

A primary limitation in phorbol (B1677699) ester research has been the assumption that their effects are mediated exclusively through PKC. It is now clear that Phorbol-12,13-dipropionate's activity extends to any protein containing a C1 domain, the structural motif responsible for binding. This realization opens up a significant area for future investigation.

Numerous non-PKC proteins that contain C1 domains have been identified as direct targets of phorbol esters. These alternative receptors are crucial for various cellular processes, and their interaction with phorbol esters indicates that the observed biological outcomes are likely a composite of multiple signaling pathway activations. The identification of this broader target profile is critical for reinterpreting historical data and for designing future experiments. nih.gov

Key Non-PKC Phorbol Ester Receptors:

Munc13: These are essential proteins in synaptic vesicle priming and neurotransmitter release. Phorbol esters can directly bind to the C1 domain of Munc13, enhancing neurotransmitter release independently of PKC activation. nih.govmpg.demcw.edu

RasGRP: A family of Ras guanine (B1146940) nucleotide exchange factors, RasGRPs are critical for activating the Ras/MAPK pathway, particularly in T-lymphocytes. Their activation by phorbol esters is a key non-PKC signaling route. mpg.de

Chimaerins: These proteins are Rac-GTPase activating proteins (GAPs) involved in regulating cytoskeletal dynamics and cell migration. cellsignal.com

Protein Kinase D (PKD): While often grouped with PKC, PKD is a distinct kinase family that is activated downstream of PKC but also contains its own phorbol ester-responsive C1 domain. mpg.denih.gov

Future research should focus on systematically identifying the complete set of C1 domain-containing proteins that act as phorbol ester receptors in various cell types. nih.gov This will require unbiased screening approaches to discover previously unknown targets and validate their biological relevance.

Table 1: Known Molecular Targets of Phorbol Esters Containing C1 Domains

Target Family Function Reference
Protein Kinase C (classical & novel) Serine/Threonine Kinase, Diverse Signaling nih.gov
Munc13 Synaptic Vesicle Priming mpg.de
RasGRP Ras Guanine Nucleotide Exchange Factor mpg.de
Chimaerins Rac-GAP, Cytoskeletal Regulation cellsignal.com
Protein Kinase D Serine/Threonine Kinase, Golgi Trafficking nih.gov

Development of Phorbol-Based Tools for Spatiotemporal Control of Signaling

A significant challenge in studying signaling pathways is the ability to control the activation of specific molecules with high precision in space and time. Phorbol esters like this compound diffuse throughout the cell upon application, activating all their targets simultaneously. This global activation makes it difficult to dissect the specific contribution of signaling from a particular subcellular location or at a precise moment.

The development of "caged" phorbol esters represents a promising future direction. These are modified versions of the molecule where a photolabile protecting group is attached, rendering it biologically inert. nih.gov Exposure to a focused beam of light at a specific wavelength cleaves this "cage," releasing the active phorbol ester. This technique would allow researchers to:

Activate signaling in specific subcellular compartments (e.g., near the plasma membrane vs. the Golgi apparatus).

Initiate signaling at a precise time point to study the immediate downstream consequences.

Generate localized signaling gradients within a single cell.

Similarly, the creation of photoswitchable phorbol esters, which could be reversibly turned on and off with different wavelengths of light, would provide an even more powerful tool for dynamic control of C1 domain-mediated signaling. nih.govrsc.org Such tools, analogous to photoswitchable peptides and other pharmacological agents, are at the forefront of chemical biology and would revolutionize the study of phorbol ester-regulated pathways. biorxiv.orgnih.gov

Application in Advanced In Vitro Models (e.g., Organoids, 3D Cultures)

Traditional cell biology has relied heavily on two-dimensional (2D) cell cultures, where cells grow as a flat monolayer. However, these models lack the complex cell-cell and cell-matrix interactions that define tissue architecture in vivo. plos.orgfrontiersin.org Three-dimensional (3D) culture systems, such as spheroids and organoids, have emerged as more physiologically relevant models that better recapitulate the complexity of native tissues. abcam.com

The application of this compound to these advanced models is a largely untapped area of research. Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the structure and function of organs like the intestine, brain, and kidney. Using phorbol esters in these systems could provide critical insights into:

Tumorigenesis: Studying the effects of tumor-promoting phorbol esters on patient-derived cancer organoids to understand the initial stages of cancer development in a more realistic context.

Development and Differentiation: Investigating how activation of PKC and other targets by phorbol esters influences cell fate decisions and tissue morphogenesis during organoid development.

Disease Modeling: Applying phorbol esters to organoids derived from patients with genetic diseases to probe how aberrant signaling pathways respond to stimulation.

These advanced in vitro models bridge the gap between simplistic 2D cultures and complex animal models, offering a powerful platform for dissecting the multifaceted effects of this compound. frontiersin.org

Integration with High-Throughput Screening and Omics Technologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—allows for a global, unbiased view of cellular states. Integrating the use of this compound with these technologies is a critical future direction for obtaining a comprehensive understanding of its effects.

Recent studies have begun to explore this area. For example, quantitative proteomic analyses have been used to determine the large-scale changes in protein expression in THP-1 monocytes following differentiation into macrophages using the phorbol ester Phorbol 12-myristate 13-acetate (PMA). nih.govnih.gov These studies revealed that different PMA treatment protocols result in unique proteomic signatures and varied inflammatory responses, highlighting the complexity of phorbol ester-induced signaling. biorxiv.org Similarly, transcriptomic analysis has been used to identify changes in gene expression related to cholesterol metabolism following phorbol ester treatment in cell models. mdpi.com

Future work should expand on these initial findings by:

Performing time-resolved proteomic and transcriptomic analyses to map the dynamic cellular response to this compound.

Using phosphoproteomics to identify the direct and indirect substrates of kinases activated by phorbol esters.

Integrating these omics datasets to build comprehensive models of the signaling networks perturbed by phorbol esters.

Furthermore, these technologies can be combined with high-throughput screening (HTS) to identify new drugs that modulate phorbol ester signaling or to screen for novel phenotypes regulated by C1 domain activation.

Table 2: Omics Approaches for Phorbol Ester Research

Omics Technology Application Research Question Reference
Transcriptomics Measures mRNA levels Which genes are up- or down-regulated by phorbol ester treatment? mdpi.com
Proteomics Quantifies total protein levels How does the entire protein landscape of a cell change in response to phorbol esters? nih.govnih.gov
Phosphoproteomics Quantifies protein phosphorylation What are the direct substrates of kinases like PKC and PKD after activation? N/A
Metabolomics Measures small molecule metabolites How do phorbol esters alter the metabolic state of a cell? N/A

Investigation into the Long-Term Cellular and Epigenetic Effects of Phorbol Esters

While the acute effects of phorbol esters are well-studied, their long-term consequences, particularly at the epigenetic level, remain a significant knowledge gap. Epigenetics refers to modifications to DNA and chromatin that regulate gene expression without changing the underlying DNA sequence. ijpmbs.comijpmbs.com These changes can be stable and heritable through cell divisions.

Given that phorbol esters are potent tumor promoters and can induce profound changes in cell differentiation, it is highly likely they exert long-term effects through epigenetic mechanisms. nih.gov Research indicates that phorbol ester treatment can influence:

Histone Modifications: Phorbol esters have been shown to induce the expression of histone acetylases, enzymes that add acetyl groups to histones, generally leading to a more open chromatin structure and increased gene expression. ijpmbs.com

DNA Methylation: This process, which typically represses gene expression, can also be altered by signaling pathways. The role of phorbol esters in directly modulating DNA methylation patterns is an important area for future study. ijpmbs.comijpmbs.com

Long-term cellular effects have also been observed, such as the down-regulation of PKC isoforms after prolonged exposure, which can lead to a state of desensitization or altered responsiveness to other stimuli. jaminetlab.com In some cancer cell lines, prolonged exposure can shift from an activating signal to one that causes irreversible growth inhibition. nih.gov A deeper investigation into the long-term epigenetic and cellular reprogramming induced by this compound is essential for understanding its role in processes like carcinogenesis and cellular memory.

Elucidation of Receptor Subtype Specificity and Functional Selectivity

Phorbol esters bind to the C1 domains of all classical (cPKC) and novel (nPKC) PKC isoforms, but not atypical (aPKC) isoforms. jaminetlab.comfrontiersin.org However, the binding affinity and activation potency can vary between different isoforms and between different phorbol esters. This raises the possibility of developing isoform-selective compounds. Studies have shown that different phorbol esters can display distinct potencies for activating a given PKC isoform, suggesting that the specific side chains at the C12 and C13 positions can tune the interaction. researchgate.net

Furthermore, the concept of functional selectivity is critical. The ultimate biological response to this compound is not just a function of which receptors it binds to, but also where those receptors are located in the cell and what substrates are available. For example, the activation of PKC at the plasma membrane may lead to a different outcome than activation of PKD at the Golgi complex. The observation that phorbol ester effects on neurotransmitter release are mediated by both Munc13 and PKC is a clear example of functional selectivity arising from the engagement of multiple receptor types. mcw.edu

Future research must aim to:

Quantify the binding affinities of this compound for the C1 domains of all its potential targets (PKC isoforms, Munc13, RasGRP, etc.).

Design novel phorbol ester analogs with enhanced selectivity for specific C1 domain-containing proteins to allow for more precise dissection of their functions.

This level of understanding is crucial for moving beyond the view of phorbol esters as general PKC activators and toward a more nuanced appreciation of their role as multifaceted signaling modulators.

Q & A

Q. What experimental methodologies are recommended to investigate Phorbol-12,13-dipropionate’s role in protein kinase C (PKC) activation?

this compound and its analogs (e.g., PMA) activate PKC by binding to its regulatory domain, requiring phospholipid cofactors like phosphatidylserine. To study this, use in vitro kinase assays with purified PKC isoforms, supplemented with phospholipids and calcium. Include negative controls such as 4α-phorbol derivatives (e.g., 4α-Phorbol-12,13-didecanoate), which lack biological activity, to validate specificity .

Q. How can researchers ensure the purity and stability of this compound in experimental setups?

Purity should be confirmed via TLC (≥98%) or HPLC, as specified in Certificates of Analysis (COA) provided by suppliers. Store lyophilized powder at -20°C in airtight, light-protected containers. For solubility, use DMSO (≤0.1% final concentration) to avoid solvent toxicity, and verify stability via UV-Vis spectroscopy or mass spectrometry before critical experiments .

Q. What safety protocols are essential when handling this compound?

The compound is a skin irritant (Category 2) and causes severe eye damage (Category 2A). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosolization. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via certified hazardous waste services, adhering to OSHA and local regulations .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between PKC-dependent and PKC-independent effects of this compound?

Employ PKC inhibitors (e.g., Gö6983) and genetic knockdown/knockout models (e.g., siRNA or CRISPR). Compare results with inactive analogs (e.g., 4α-phorbol derivatives) to rule off-target effects. Validate PKC activation via Western blot for phosphorylated substrates (e.g., MARCKS) .

Q. What strategies resolve contradictions in metabolic studies of this compound across species or tissues?

Use tandem mass spectrometry (LC-MS/MS) to profile metabolites (e.g., phorbol-13-acetate, prostration) in biological samples. Cross-validate findings with isotopically labeled standards and control for interspecies differences in enzyme expression (e.g., esterases). For example, in Hyles caterpillars, fecal metabolite profiles vary with diet and collection time, necessitating time-course analyses .

Q. How should researchers validate the specificity of this compound in modulating inflammatory pathways?

Combine transcriptomic (RNA-seq) and phosphoproteomic approaches to map signaling cascades. Use animal models (e.g., PKCε-null mice) to isolate pathway-specific effects. Confirm findings with orthogonal assays, such as ELISA for cytokine secretion (e.g., TNF-α) in primary immune cells .

Q. What methodological considerations are critical for solubility and dose-response studies of this compound?

Optimize solvent compatibility: DMSO is preferred, but ethanol or PEG-400 may be used for in vivo studies. Perform serial dilutions to avoid precipitation. For dose-response curves, use a range of 1–100 nM (PKC activation) and include vehicle controls. Validate bioactivity with a positive control like PMA .

Q. How can researchers quantify low-abundance metabolites of this compound in complex biological matrices?

Implement solid-phase extraction (SPE) for sample cleanup, followed by high-resolution LC-MS/MS with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., d₃-phorbol) to correct for matrix effects. Limit of quantification (LOQ) should be established via spike-recovery experiments .

Q. What experimental designs mitigate variability in time-course studies of this compound-induced cellular responses?

Use synchronized cell cultures (e.g., serum starvation) and fix sampling intervals (e.g., 0, 15, 30, 60 minutes). Include technical replicates and normalize data to housekeeping genes/proteins. For in vivo studies, standardize feeding/fasting cycles and environmental conditions .

Q. How should researchers address batch-to-batch variability in commercial this compound preparations?

Request lot-specific COA from suppliers, verifying purity (≥98%), and confirm identity via NMR or FT-IR. Pre-test each batch in a pilot assay (e.g., PKC activation) before large-scale experiments. Document supplier and lot number in publications for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.